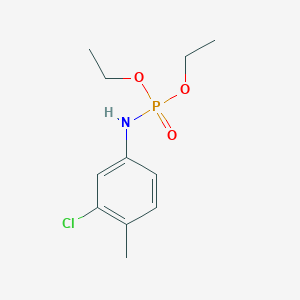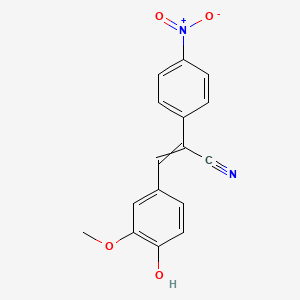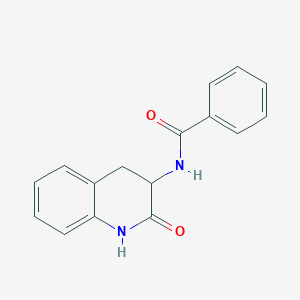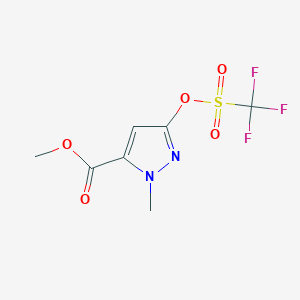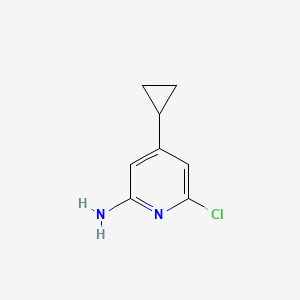
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a hydroxyl group, a tert-butyl ester, and a phenyl ring bearing chloro and trifluoromethyl substituents
准备方法
The synthesis of tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Hydroxyl Group: This step may involve selective hydroxylation reactions.
Substitution on the Phenyl Ring: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反应分析
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include carbonyl compounds, alcohols, substituted phenyl derivatives, and carboxylic acids.
科学研究应用
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of pyrrolidine derivatives and their interactions with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxyl group and the ester functionality can influence its binding affinity and specificity. The chloro and trifluoromethyl groups on the phenyl ring can enhance its lipophilicity and metabolic stability, contributing to its overall pharmacokinetic profile.
相似化合物的比较
Similar compounds to tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate include other pyrrolidine derivatives with varying substituents. For example:
tert-Butyl (2R)-1-(3-chloro-5-methylphenyl)-5-hydroxypyrrolidine-2-carboxylate: This compound lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
tert-Butyl (2R)-1-(3-bromo-5-(trifluoromethyl)phenyl)-5-hydroxypyrrolidine-2-carboxylate: The bromo substituent can influence the compound’s reactivity and binding interactions.
tert-Butyl (2R)-1-(3-chloro-5-(trifluoromethyl)phenyl)-5-methoxypyrrolidine-2-carboxylate: The methoxy group can alter the compound’s electronic properties and reactivity.
属性
分子式 |
C16H19ClF3NO3 |
|---|---|
分子量 |
365.77 g/mol |
IUPAC 名称 |
tert-butyl (2R)-1-[3-chloro-5-(trifluoromethyl)phenyl]-5-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H19ClF3NO3/c1-15(2,3)24-14(23)12-4-5-13(22)21(12)11-7-9(16(18,19)20)6-10(17)8-11/h6-8,12-13,22H,4-5H2,1-3H3/t12-,13?/m1/s1 |
InChI 键 |
IVTJJQJEICRQIV-PZORYLMUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H]1CCC(N1C2=CC(=CC(=C2)C(F)(F)F)Cl)O |
规范 SMILES |
CC(C)(C)OC(=O)C1CCC(N1C2=CC(=CC(=C2)C(F)(F)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



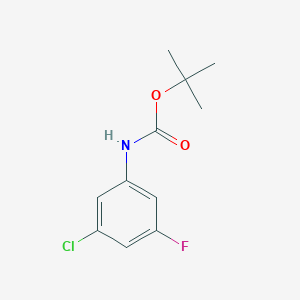
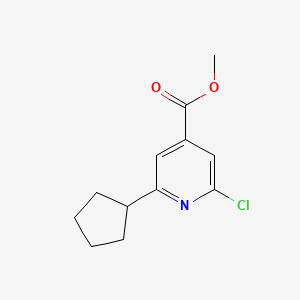
![n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13996862.png)


